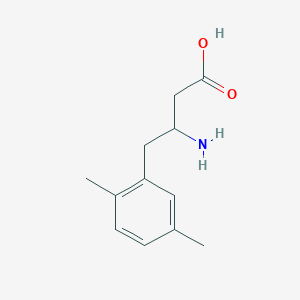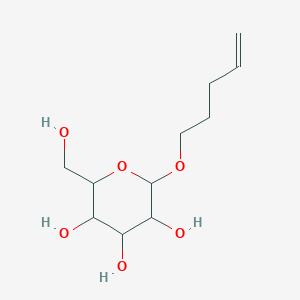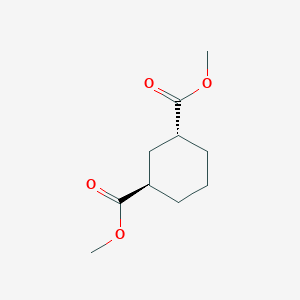
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is a synthetic peptide compound with the chemical formula C13H23ClN4O5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine, alanine, and glycine are protected using suitable protecting groups.
Peptide Bond Formation: The protected amino acids are coupled sequentially to form the peptide chain.
Chloroacetylation: The peptide is then reacted with chloroacetyl chloride to introduce the chloroacetyl group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetyl-N-hydroxyleucyl-alanyl-glycine: Similar structure but lacks the amide group.
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide derivatives: Various derivatives with different substituents on the peptide chain.
Uniqueness
This compound is unique due to its specific peptide sequence and the presence of the chloroacetyl group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
Propiedades
Fórmula molecular |
C13H23ClN4O5 |
|---|---|
Peso molecular |
350.80 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-2-[(2-chloroacetyl)-hydroxyamino]-4-methylpentanamide |
InChI |
InChI=1S/C13H23ClN4O5/c1-7(2)4-9(18(23)11(20)5-14)13(22)17-8(3)12(21)16-6-10(15)19/h7-9,23H,4-6H2,1-3H3,(H2,15,19)(H,16,21)(H,17,22)/t8-,9-/m0/s1 |
Clave InChI |
JUPVJAYGNZSPGV-IUCAKERBSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC(C)C)N(C(=O)CCl)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)N(C(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)




![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)


![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)



